2-Hydroxy-1,8-dimethoxyxanthone
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Overview
Description
2-Hydroxy-1,8-dimethoxyxanthone is a naturally occurring compound belonging to the xanthone family. Xanthones are a class of oxygenated heterocyclic compounds known for their diverse biological activities. This compound is primarily found in certain plant species and has garnered attention due to its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-1,8-dimethoxyxanthone typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of 2,3,4,6-tetrahydroxybenzophenone as a starting material, which undergoes regioselective intramolecular oxidative coupling to form the xanthone ring structure .
Industrial Production Methods: Industrial production of this compound is less common due to its specific applications in research. large-scale synthesis can be achieved through optimized reaction conditions, including the use of catalysts and controlled temperature and pressure settings to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-1,8-dimethoxyxanthone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various biochemical pathways.
Reduction: Reduction reactions can convert the xanthone to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the xanthone structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nitrating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted xanthones and quinones, which have distinct biological activities and applications .
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex xanthone derivatives.
Biology: The compound exhibits significant antioxidant properties, making it a valuable tool in studying oxidative stress and related cellular processes.
Medicine: Research has shown its potential in anti-cancer, anti-inflammatory, and antimicrobial therapies.
Industry: It is used in the development of natural product-based pharmaceuticals and cosmetics.
Mechanism of Action
The mechanism of action of 2-Hydroxy-1,8-dimethoxyxanthone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating electrons.
Anti-cancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways such as the MAPK and PI3K/Akt pathways.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Comparison with Similar Compounds
2-Hydroxy-1,8-dimethoxyxanthone can be compared with other xanthone derivatives such as:
1,7-Dihydroxy-3,4-dimethoxyxanthone: Known for its potent anti-tumor activity.
1,3,7-Trihydroxy-2,8-dimethoxyxanthone: Exhibits weaker anti-tumor activity compared to this compound.
1,7-Dihydroxyxanthone: Possesses the weakest anti-tumor activity among the compared compounds.
The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C15H12O5 |
---|---|
Molecular Weight |
272.25 g/mol |
IUPAC Name |
2-hydroxy-1,8-dimethoxyxanthen-9-one |
InChI |
InChI=1S/C15H12O5/c1-18-9-4-3-5-10-12(9)14(17)13-11(20-10)7-6-8(16)15(13)19-2/h3-7,16H,1-2H3 |
InChI Key |
GBFMELJNPSCLBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)C3=C(O2)C=CC(=C3OC)O |
Origin of Product |
United States |
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